6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
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Overview
Description
6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline core . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares a similar quinoline core but with different substituents.
6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid: Another quinoline derivative with a chloro substituent.
Uniqueness
6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-25-16-7-5-15(6-8-16)20-11-18(21(23)24)17-10-14(3)4-9-19(17)22-20/h4-11,13H,12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHGHFHVPVQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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